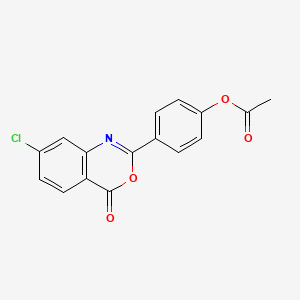![molecular formula C14H15N5O3S B5575382 N-(3-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5575382.png)
N-(3-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide, also known as MTS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MTS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Applications De Recherche Scientifique
Enzyme-Linked Immunosorbent Assay Development
A significant application in scientific research for compounds like N-(3-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is in the development of enzyme-linked immunosorbent assays (ELISA). For instance, an ELISA was developed to quantify the herbicide metosulam, a related compound, in soil and water. This assay offers a detection limit of 0.3 ng.mL -1 and a linear working range of 0.5 ng.mL -1 to 10 ng.mL -1. Such assays are crucial for accurately estimating concentrations of specific compounds in environmental samples, thereby aiding in environmental monitoring and assessment (Parnell & Hall, 1998).
Herbicidal Activity
Another application lies in the realm of agriculture, specifically as herbicides. Compounds like this compound have been found to possess excellent herbicidal activity. These compounds are effective at low application rates across a broad spectrum of vegetation. Such research is pivotal in developing efficient agricultural practices and ensuring crop health and yield (M. Moran, 2003).
Antimicrobial Activity
Studies have also explored the antimicrobial properties of related compounds. For example, the synthesis of 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines has shown significant antibacterial activity against various bacteria. Such research is vital for developing new antibiotics and other pharmaceuticals (Ravi P Kumar et al., 2009).
Anticancer Research
In cancer research, modifications of related triazolopyrimidine compounds have shown potential as anticancer agents. For instance, the attachment of an alkylurea moiety to these compounds retained antiproliferative activity and reduced acute oral toxicity. Such studies are crucial in the development of new, effective, and safer cancer treatments (Xiao-meng Wang et al., 2015).
Acetohydroxyacid Synthase Inhibition
Finally, these compounds have been studied as inhibitors of acetohydroxyacid synthase, a key enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms. This research is particularly relevant in the development of herbicides with high activity and faster degradation rates in soil (Chao-Nan Chen et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Given the wide range of biological activities exhibited by triazolopyrimidines, there is significant interest in further exploring these compounds for potential therapeutic applications . This includes the development of new synthetic routes, the exploration of different substituents to modify their properties and activities, and the investigation of their mechanisms of action .
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S/c1-9-7-10(2)19-13(15-9)16-14(17-19)23(20,21)18-11-5-4-6-12(8-11)22-3/h4-8,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFALFDSCPMJBQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)S(=O)(=O)NC3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6-benzyl-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylpropanamide](/img/structure/B5575315.png)
![methyl 4-[(dimethylamino)sulfonyl]-2-thiophenecarboxylate](/img/structure/B5575322.png)
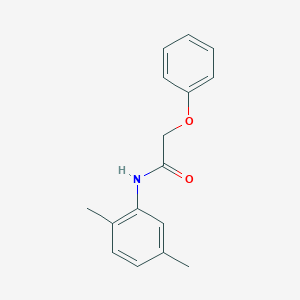
![4-{4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5575335.png)

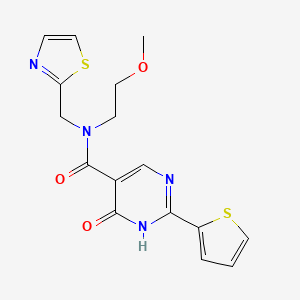
![methyl 3-{2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethoxy}benzoate dihydrochloride](/img/structure/B5575352.png)
![2-(2-pyridin-3-ylethyl)-9-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5575358.png)
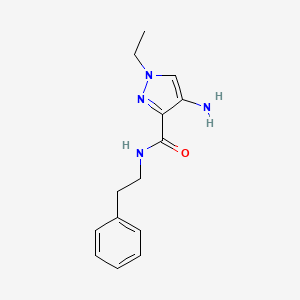
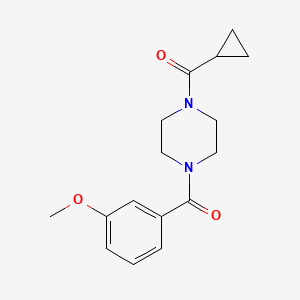

![3-methyl-N-propyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboximidamide](/img/structure/B5575395.png)
![2-{[5-(2,4-difluorophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5575397.png)
